molecular formula C8H9NO4 B14807576 (2,5-Dioxopyrrolidin-1-yl) but-2-enoate

(2,5-Dioxopyrrolidin-1-yl) but-2-enoate

Cat. No.: B14807576
M. Wt: 183.16 g/mol
InChI Key: NNKPSUBWDUYRMJ-NSCUHMNNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dioxopyrrolidin-1-yl) but-2-enoate typically involves the esterification of butenoic acid with N-hydroxysuccinimide (NHS). The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions often include:

  • Solvent: Toluene or dichloromethane
  • Temperature: Room temperature to 40°C
  • Reaction time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(2,5-Dioxopyrrolidin-1-yl) but-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2,5-Dioxopyrrolidin-1-yl) but-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Facilitates the conjugation of proteins and other biomolecules, aiding in the study of protein interactions and functions.

    Medicine: Employed in drug delivery systems, particularly in the formation of nanoparticles and liposomes for targeted drug delivery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) but-2-enoate involves its ability to form stable ester bonds with various nucleophiles. This property is exploited in bioconjugation techniques, where the compound reacts with amine groups on proteins or other biomolecules to form stable amide bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-Dioxopyrrolidin-1-yl) but-2-enoate is unique due to its specific ester linkage and the presence of the pyrrolidinyl group, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (E)-but-2-enoate

InChI

InChI=1S/C8H9NO4/c1-2-3-8(12)13-9-6(10)4-5-7(9)11/h2-3H,4-5H2,1H3/b3-2+

InChI Key

NNKPSUBWDUYRMJ-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/C(=O)ON1C(=O)CCC1=O

Canonical SMILES

CC=CC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

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